molecular formula C7H9NO2 B14456788 3-Aminocyclohexa-1,4-diene-1-carboxylic acid CAS No. 71225-91-7

3-Aminocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14456788
CAS No.: 71225-91-7
M. Wt: 139.15 g/mol
InChI Key: HQKRXDWKEIDRLS-UHFFFAOYSA-N
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Description

3-Aminocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by a six-membered ring with an amino group at position 3 and a carboxylic acid group at position 1. This compound is an α,β-unsaturated monocarboxylic acid, which means it has a double bond between the alpha and beta carbon atoms relative to the carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. For instance, cyclohexa-1,4-diene can be used as the diene, and an appropriate dienophile can be selected based on the desired substituents .

Industrial Production Methods

The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino acids .

Scientific Research Applications

3-Aminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive molecules.

    Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

71225-91-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-aminocyclohexa-1,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3-4,6H,2,8H2,(H,9,10)

InChI Key

HQKRXDWKEIDRLS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=C1C(=O)O)N

Origin of Product

United States

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